![molecular formula C17H16ClN3O4 B2504310 4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid CAS No. 478246-45-6](/img/structure/B2504310.png)
4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds that include chlorophenyl piperazine moieties and nitrobenzenecarboxylic acid derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and their intriguing chemical properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including alkylation, acidulation, reduction of nitro groups, and crystallization processes. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from dichloro-nitrobenzene and piperazine through a series of reactions with a total yield of 48.2% . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds are confirmed using techniques such as IR, 1H-NMR, and single-crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are often in agreement with those calculated using computational methods like DFT, which suggests that similar methods could be used to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of related compounds involves interactions with various reagents and the formation of new bonds. For example, 4,6-Dichloro-5-nitrobenzofuroxan reacts with aromatic and heterocyclic amines to give substitution products . Piperazine, a moiety present in the compound of interest, is known to undergo arylation reactions, which could be relevant for the chemical reactions analysis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include the analysis of vibrational wavenumbers, hyperpolarizability, HOMO and LUMO energies, and molecular electrostatic potential (MEP). These properties are determined using various spectroscopic and computational methods . The stability of molecules is often analyzed using NBO analysis, which provides insights into hyper-conjugative interactions and charge delocalization . These techniques could be applied to "this compound" to understand its properties.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Synthesis Techniques : Studies have focused on synthesizing related compounds, such as 1-(2,3-dichlorophenyl)piperazine, utilizing methods like alkylation, acidulation, and reduction of nitro groups. The total yield of these processes is noted, and structural confirmation is achieved through IR and 1H-NMR techniques (Z. Quan, 2006); (Li Ning-wei, 2006).
Pharmaceutical Intermediates : Research has revealed the compound as a pharmaceutical intermediate, with variations synthesized for different applications, including antibacterial agents (J. Matsumoto et al., 1984).
Anticancer and Antituberculosis Studies
Anticancer Properties : Compounds like [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have been synthesized and tested for anticancer activities, showing significant effects against specific cancer cell lines (S. Mallikarjuna et al., 2014).
Antituberculosis Activity : The same derivatives also demonstrated notable antituberculosis activity, indicating the compound's potential in treating this infectious disease (S. Mallikarjuna et al., 2014).
Antimicrobial Applications
- Antimicrobial Activities : Derivatives like triazole compounds have been synthesized and screened for antimicrobial properties, with some showing good or moderate activity against various microorganisms (H. Bektaş et al., 2007).
Structural and Mechanistic Studies
Crystal Structure Analysis : Research has been conducted to understand the crystal structure of related compounds, which is crucial for predicting and enhancing their pharmacological effects (C. Kavitha et al., 2014).
Reaction Kinetics : Studies on reaction kinetics and mechanisms for compounds like chlorophenyl 4-nitrophenyl thionocarbonates with alicyclic amines have been performed to understand their chemical behavior (E. Castro et al., 2001).
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-2-4-14(5-3-13)19-7-9-20(10-8-19)15-6-1-12(17(22)23)11-16(15)21(24)25/h1-6,11H,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNGSPPTVLBOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

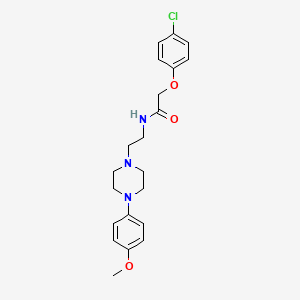
![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)
![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)
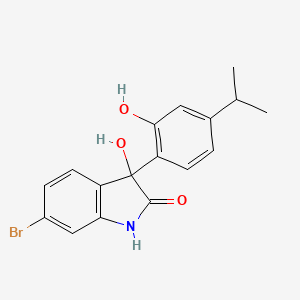
![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)
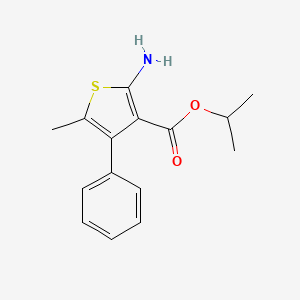
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

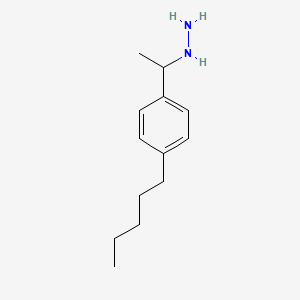
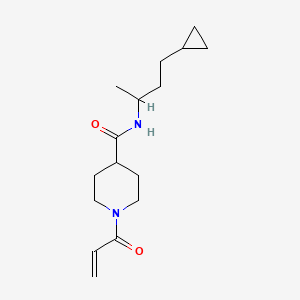
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)